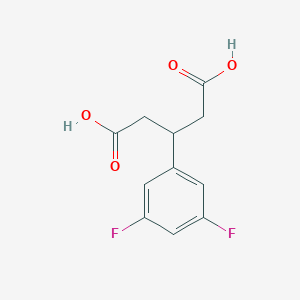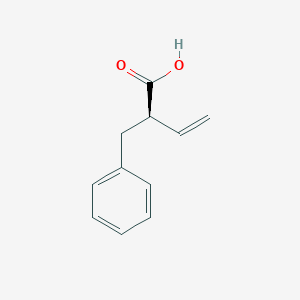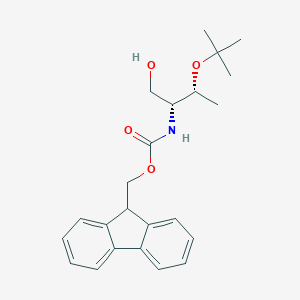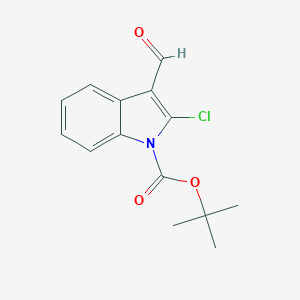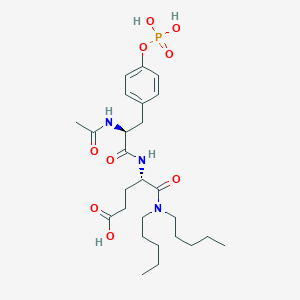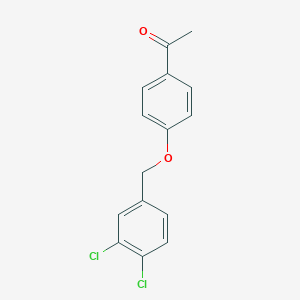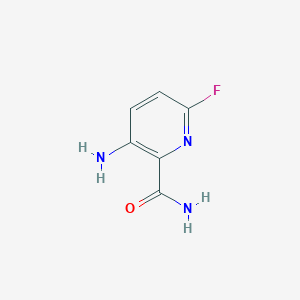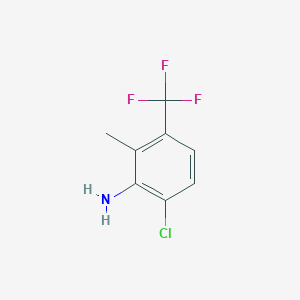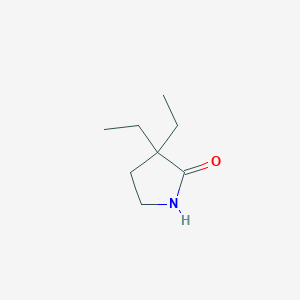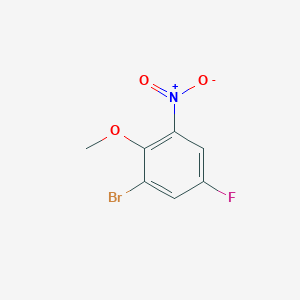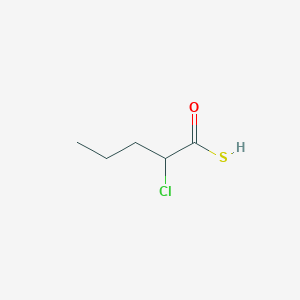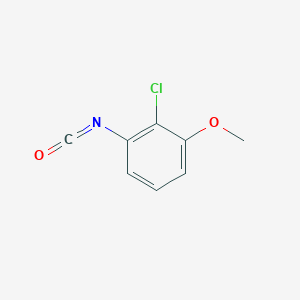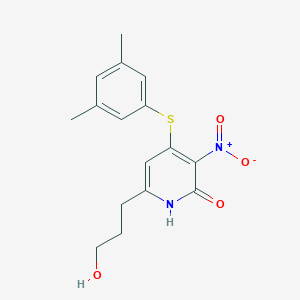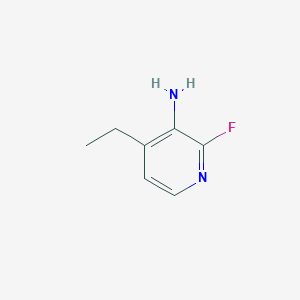
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with silylation agents and transition-metal catalysis. For instance, a related compound, trimethyl ({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, is synthesized from bromomethylalcohol through silylation and bromine group exchange.
Molecular Structure Analysis
The molecular structure of similar compounds can be complex. The Hirshfeld surface analysis reveals significant intermolecular interactions, crucial for understanding the compound’s behavior.
Chemical Reactions Analysis
Silane compounds exhibit diverse reactivity, such as thermolysis reactions with butadiynes to form silene derivatives, showcasing the compound’s versatility in forming various chemical structures. Insertion reactions with CO2 and heteroallenes into the Si–N bond of methyl (N-morpholino)silanes are another aspect, indicating the compound’s reactivity and potential for forming new derivatives.
Physical And Chemical Properties Analysis
The physical properties of similar compounds can be inferred from their molecular and crystal structures. The arrangement of molecules, bond angles, and distances are critical for understanding the compound’s physical characteristics .
Safety And Hazards
Propiedades
IUPAC Name |
4-(3,3-dimethylbut-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(2,3)9-8-11-4-6-12(10-14)7-5-11/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJEINBKJSZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598498 | |
| Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde | |
CAS RN |
173592-71-7 | |
| Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

